Compound Description: CP-724,714 is an anticancer drug that was discontinued due to hepatotoxicity observed in clinical trials. It is metabolized by both CYPs and aldehyde oxidase (AO) in human hepatocytes. []
Relevance: While CP-724,714 shares the presence of a pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, it belongs to the quinazoline class of compounds. Its relevance lies in highlighting the metabolic pathways involving pyridine-containing compounds, particularly the role of AO. This information could be relevant for understanding the potential metabolism of N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. []
Compound Description: This compound's crystal structure has been determined. []
Relevance: This compound shares the pyridine and urea functionalities with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The presence of a pyrazole ring in this compound instead of the butylphenyl group in the target compound provides a point of structural difference. This comparison can be useful for understanding how different substituents on the urea moiety influence the overall structure and potentially the activity of the compounds. []
Compound Description: This series of novel Biginelli dihydropyrimidines were synthesized and tested for antimicrobial, antifungal, and antimalarial activities. []
Relevance: The relevance of this group to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea lies in the shared urea functionality and the exploration of biological activity. Although structurally different due to the presence of a pyrimidine ring and a piperidine substituent, these compounds provide insights into potential biological activities associated with urea-containing compounds. []
Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with poor water solubility. []
Relevance: Piroxicam shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Despite being classified as an NSAID, its structural similarity, particularly the presence of the pyridine ring, makes it a relevant point of comparison for understanding the potential physicochemical properties of the target compound. []
4-[(4-Chloro-5-methyl-2-methylthiophenyl)sulfonyl]-1-(aryl)semicarbazides and N-[(4-chloro-5-methyl-2-methylthiophenyl)sulfonyl]-N'-(4-chlorophenyl)urea
Compound Description: These compounds were evaluated for their anticancer activity in vitro. []
Compound Description: This study focused on a series of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates, which are modified through a photoredox-mediated, Pd-catalyzed C–H arylation method. []
Relevance: These compounds are not directly structurally related to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, as they lack both the urea functionality and the pyridine ring. Their inclusion is solely for highlighting a specific chemical modification method. []
Compound Description: DU 125530 is a selective, silent 5-HT(1A) antagonist currently under clinical development for treating anxiety and mood disorders. []
Compound Description: Imatinib Mesylate is an anticancer drug. A new crystalline η-modification of Imatinib Mesylate was developed. []
Relevance: Imatinib Mesylate, though sharing the pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, belongs to a different class of compounds due to its pyrimidine and benzamide groups. This compound is included due to its shared pyridine ring and its status as a clinically relevant anticancer agent. []
Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold
Compound Description: This study involved the design and synthesis of pyrazole acyl(thio)urea derivatives containing a biphenyl scaffold, focusing on their potential as succinate dehydrogenase inhibitors and fungicidal agents. []
Compound Description: This compound is a key intermediate in synthesizing Dexlansoprazole, a medication used to treat GERD and ulcers. []
Relevance: This compound shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. It highlights a pyridine-containing compound utilized in a different synthetic pathway, showcasing the versatility of the pyridine motif in medicinal chemistry. []
Compound Description: The crystal structure of Picartamide has been determined. []
Relevance: Picartamide shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Although structurally different due to the presence of a thiophene ring and a thioamide group, this compound highlights the structural diversity possible while retaining the pyridine motif. []
2-Chloro-N-(2-Pyridinyl)Nicotinamides
Compound Description: These compounds readily cyclize to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The rate of cyclization depends on the substituents on the pyridine rings. []
Relevance: This group of compounds shares the pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The presence of a nicotinamide group in this compound instead of the butylphenyl group in the target compound provides a point of structural difference. []
Compound Description: This series of compounds were evaluated for their antioxidant and anticancer activities. []
Relevance: These compounds are not structurally related to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, as they lack both the urea functionality and the pyridine ring. Their inclusion is solely for highlighting the biological activities of compounds with a similar core structure. []
2-sec-Butylphenyl N-methylcarbamate (BPMC)
Compound Description: BPMC is a carbamate insecticide. Its acute toxicity is potentiated by fenthion in mice. []
(R)- and (S)-[O-methyl-11C]N-[2-[3-(2-Cyano-phenoxy)-2-hydroxy-propylamino]-ethyl]-N′-(4-methoxy-phenyl)-urea
Compound Description: These compounds are candidate high-affinity β1-adrenoceptor PET radioligands. []
Compound Description: This study involved the synthesis and biological evaluation of N-(4,6-disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formylurea and N-(4,6-disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formylthiourea compounds. While they showed limited acaricidal activity, some exhibited herbicidal properties. []
Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist with high selectivity over adrenomedullin receptors. It is a potential treatment for migraines. []
Relevance: BIBN4096BS shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Though structurally different due to the presence of a quinazolinyl group and a complex piperazinylcarbonyl substituent, this compound exemplifies the use of pyridine-containing compounds in targeting specific receptors for therapeutic purposes. []
Compound Description: McN-A-343 and its analogs, including amide, urea, and carbamate derivatives, were synthesized and evaluated for their ganglionic stimulant activity and affinity for muscarinic (M1) receptors. []
Relevance: The McN-A-343 analogs, particularly the urea derivatives, share the urea functionality with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Although lacking a pyridine ring, these analogs provide insights into the structure-activity relationships of quaternary ammonium compounds with a urea moiety and their interactions with muscarinic receptors. []
Compound Description: This compound is a PAF antagonist. []
Relevance: This compound shares the pyridine ring structure with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. Though structurally different due to the lack of a urea group, this compound illustrates the application of pyridine-containing compounds in modulating platelet-activating factor activity. []
Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for potential use in treating erectile dysfunction. []
Relevance: While ABT-670 shares a pyridine ring with N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, it belongs to a different class of compounds due to its benzamide group and distinct structure. Its relevance lies in highlighting another instance where a pyridine-containing compound exhibits promising biological activity and drug-like properties. []
Compound Description: The present invention provides molecular salts of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl] amino]phenyl]-benzamide, chosen from the group consisting of (D)-tartrate, (L)-tartrate, succinate, and malonate, and a pharmaceutical composition based thereon. []
Relevance: This compound, although structurally different from N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea due to the presence of a pyrimidine and benzamide moiety, shares the pyridine ring. This structural similarity highlights the prevalence of the pyridine scaffold in compounds with potential medicinal applications. []
Compound Description: This study investigated a series of 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives for their anxiolytic activity. []
Compound Description: SB334867 is a hypocretin receptor-1 antagonist that preferentially prevents ethanol seeking compared with natural reward seeking. []
Compound Description: These compounds were synthesized and assessed for their antifungal and antibacterial activities. []
Relevance: This group of compounds features a pyridine ring and a urea moiety, directly linking them to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The presence of a dioxaphosphinino ring system distinguishes them structurally, offering insights into how incorporating phosphorus-containing heterocycles can influence biological activity. []
33. 2 Complexes
Compound Description: These dinuclear nickel(II) complexes, where L-Et represents N,N,N′,N′-tetrakis[(1-ethyl-2-benzimidazolyl)methyl]-2-hydroxy-1,3-diaminopropane, R represents various alkyl groups, and ur represents urea, were synthesized to model the active site of urease. []
Relevance: While structurally dissimilar to N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, these complexes are relevant because they incorporate urea as a ligand. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.